molecular formula C10H24Cl2N2 B1394012 (1-Isobutylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1229623-70-4

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1394012
CAS No.: 1229623-70-4
M. Wt: 243.21 g/mol
InChI Key: YUFCFSRWCUGTQU-UHFFFAOYSA-N
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Description

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with an isobutyl group at the 1-position and a methanamine group at the 4-position. The compound is supplied as a dihydrochloride salt, enhancing its solubility and stability for research applications. It is commercially available as a specialty chemical (e.g., CymitQuimica Ref: 10-F064321) in quantities of 1g and 250mg, indicating its use in preclinical or synthetic studies . Its structural framework aligns with bioactive piperidine derivatives, which are often explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier.

Properties

IUPAC Name

[1-(2-methylpropyl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCFSRWCUGTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pimavanserin Intermediates

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride can be obtained as an intermediate in the synthesis of Pimavanserin. One approach involves using compounds of formula XVIII and XIX as intermediates. These compounds can be converted to Pimavanserin or its salts, where R1 is a 2-methylpropan-oxy (“isobutoxy”) group or a group that can be converted into an isobutoxy group.

Reaction with 4-Nitrophenyl Chloroformate

A compound of formula XI-a, or a salt thereof, may be reacted with 4-nitrophenyl chloroformate to yield a compound of formula Z. This reaction can be performed in a suitable organic solvent such as THF in the presence of a base, such as triethylamine, methylamine, N,N-diisopropylethylamine (“DIPEA”), 4-Dimethylaminopyridine (DMAP), potassium carbonate, sodium carbonate, cesium carbonate, or mixtures thereof.

Synthesis Involving Compound V

Compound V, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine dihydrochloride, can be prepared by reacting 4-fluorobenzaldehyde and 1-methylpiperidin-4-amine in the presence of a reducing agent.

Example Preparation of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine:
Reacting 4-fluorobenzaldehyde (1.25 g; 10 mmol; 1.0 eq) and 1-methylpiperidin-4-amine (1.13 g; 10 mmol; 1.0 eq) in the presence of NaCNBH3 (0.83 g; 12.2 mmol) in methanol / acetic acid mixture (40 ml) at pH 5 during about 20 hours under ambient conditions leads to N-(4-fluorobenzyl)-1-methylpiperidin-4-amine formation. The reaction mixture is concentrated and transferred to a separatory funnel containing dichloromethane and distilled water. The aqueous phase is made basic by addition of Na2CO3. The aqueous phase is extracted twice with dichloromethane. The combined organic layers are collected and dried with Na2SO4. Concentration afforded N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.

Reaction with CDI

Compound VI can be prepared by reacting N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Compound V) and 1,1'-carbonyldiimidazole (“CDI”). The reaction may be carried out in a polar solvent such as acetone, optionally in the presence of some additional imidazole and/or imidazole hydrochloride.

Formation of Isobutoxy Substituent

The isobutoxy substituent in position R1 can be created by reacting (an optionally protected/derivatized) phenolic hydroxyl group with an alkylation agent, for example, 1-bromo-2-methylpropane, 1-iodo-2- methylpropane, or 1-chloro-2-methylpropane.

Scientific Research Applications

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile reactivity and structural properties. Some applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isobutylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

  • Substituents : A 3,4-dichlorophenyl group and pyrrolidine ring.
  • Counterion : Dihydrobromide.
  • Key Differences : The dichlorophenyl and pyrrolidinyl groups confer distinct sigma receptor binding properties, unlike the simpler isobutyl group in the target compound. The dihydrobromide salt may exhibit lower aqueous solubility compared to dihydrochloride salts .

Pethidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride)

  • Substituents : A phenyl group and ester functionality.
  • Counterion : Hydrochloride.
  • Key Differences : The aromatic phenyl group and ester linkage make Pethidine a potent opioid analgesic, whereas the target compound’s aliphatic isobutyl and methanamine groups suggest divergent pharmacological pathways .

(1-Ethylpiperidin-4-yl)methanamine Dihydrochloride

  • Substituents : Ethyl group (shorter alkyl chain).
  • Counterion : Dihydrochloride.

Impurity E(EP) Hydrochloride

  • Substituents : 4-(1,1-Dimethylethyl)phenyl and hydroxybutyl chain.
  • Counterion : Hydrochloride.
  • Key Differences : The bulky tert-butyl and hydroxyl groups increase steric hindrance, likely altering receptor interactions compared to the target compound’s compact isobutyl group .

Salt Form Comparisons

  • Dihydrochloride vs. Dihydrobromide (BD 1008) : Hydrochloride salts generally exhibit higher aqueous solubility, favoring in vitro assays, whereas dihydrobromide salts may be preferred for crystalline stability .
  • Oxalate Salts (AC 927) : Oxalate counterions can reduce solubility but enhance crystallinity for X-ray studies, unlike the target compound’s dihydrochloride form .

Pharmacological Implications

  • However, it may increase off-target interactions due to hydrophobic effects.
  • Methanamine Group: The primary amine at the 4-position could serve as a hydrogen bond donor, influencing receptor binding kinetics—a feature absent in ester- or aryl-substituted analogues like Pethidine .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Counterion Key Features Pharmacological Notes Reference Evidence
(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride Isobutyl, methanamine Dihydrochloride High lipophilicity, tertiary amine Potential CNS activity
BD 1008 3,4-dichlorophenyl, pyrrolidinyl Dihydrobromide Sigma receptor ligand Lower solubility
Pethidine Hydrochloride Phenyl, ester group Hydrochloride Opioid analgesic Ester hydrolysis in metabolism
(1-Ethylpiperidin-4-yl)methanamine dihydrochloride Ethyl, methanamine Dihydrochloride Shorter alkyl chain Improved metabolic stability

Biological Activity

Overview

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride is a piperidine derivative characterized by its unique structural properties, which contribute to its biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • Molecular Formula : C10H22N2·2HCl
  • IUPAC Name : [1-(2-methylpropyl)piperidin-4-yl]methanamine; dihydrochloride
  • CAS Number : 1229623-70-4

The synthesis of this compound typically involves the alkylation of piperidine derivatives, notably through the reaction of piperidine with isobutyl bromide in the presence of a base, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. As a ligand, it binds to specific sites on proteins, modulating their activity and influencing cellular signaling pathways. This mechanism can lead to significant physiological responses, making it a candidate for therapeutic development .

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Some studies suggest that compounds with similar piperidine structures can influence serotonin receptors, potentially offering antidepressant effects .
  • Antifungal Properties : Preliminary investigations have shown that derivatives of piperidine can possess antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. .
  • Gastroprokinetic Effects : Related compounds have demonstrated significant gastroprokinetic effects, indicating potential applications in gastrointestinal disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their biological activities:

Compound NameBiological ActivityReference
This compoundPotential antidepressant and antifungal properties
(1-Isobutyrylpiperidin-4-yl)methanamineGastroprokinetic effects
(1-Isobutylpyrrolidin-3-yl)methanamineAntidepressant-like activity

Study on Antidepressant Effects

A study investigated the effects of piperidine derivatives on serotonin receptor modulation. The findings indicated that these compounds could enhance serotonergic signaling, leading to improved mood and reduced anxiety-like behaviors in animal models .

Antifungal Activity Assessment

In vitro studies assessed the antifungal activity of various piperidine derivatives against Candida spp. and Aspergillus spp. The results showed that certain derivatives exhibited significant growth inhibition, suggesting that this compound might share similar antifungal properties .

Q & A

Q. What are the recommended methods for synthesizing (1-Isobutylpiperidin-4-yl)methanamine dihydrochloride in a laboratory setting?

Synthesis of piperidine derivatives often involves alkylation of the piperidine core followed by salt formation. For this compound, a plausible route includes:

  • Step 1 : Nucleophilic substitution at the piperidine nitrogen using isobutyl bromide or equivalent alkylating agents under inert conditions (e.g., N₂ atmosphere).
  • Step 2 : Purification via column chromatography or recrystallization.
  • Step 3 : Dihydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture). Similar protocols for structural analogs, such as 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, emphasize temperature control (0–5°C during HCl addition) to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • NMR Spectroscopy : Confirm the presence of the isobutyl group (δ ~0.8–1.2 ppm for CH₃ protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • HPLC : Employ a C18 column with a buffered mobile phase (e.g., sodium acetate/acetic acid, pH 4.6) to assess purity ≥95%, as described for related piperidine salts .
  • Mass Spectrometry : Verify the molecular ion peak at m/z 187.2 (free base) + 2Cl⁻ .

Q. What safety precautions are critical when handling this compound?

Based on safety data for structurally similar dihydrochloride salts (e.g., [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

  • pH Stability : Prepare solutions in buffers (pH 1–12) and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for similar piperidine hydrochlorides) .

Advanced Research Questions

Q. What reaction mechanisms are plausible for nucleophilic substitutions involving this compound?

The tertiary amine in the piperidine ring facilitates SN² reactions. For example:

  • Acylation : React with acetyl chloride in dichloromethane to form N-acetyl derivatives.
  • Sulfonation : Use sulfonyl chlorides (e.g., tosyl chloride) to generate sulfonamide analogs, as demonstrated for 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts.

Q. How can researchers design assays to study this compound’s biological activity?

  • In vitro Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s assay or fluorometric methods, referencing protocols for piperidine-based inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., σ-receptors) with competition curves analyzed using nonlinear regression (GraphPad Prism®).

Q. What strategies resolve contradictions between computational and experimental solubility data?

  • Re-evaluate Computational Models : Use COSMO-RS with updated solvation parameters from PubChem (e.g., logP ~1.5 for similar dihydrochlorides) .
  • Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing results to analogs like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride .

Q. How can researchers optimize synthetic yields while minimizing impurities?

  • Design of Experiments (DoE) : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to trace impurities (e.g., N-oxides from over-oxidation) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

Q. What analytical methods validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions, as applied to piperidine-based drugs .

Q. How can environmental impacts of this compound be assessed in ecotoxicology studies?

Follow ISO 11348-3 guidelines:

  • Acute Toxicity : Test on Daphnia magna (48-hour LC₅₀).
  • Biodegradation : Use OECD 301F respirometry to measure BOD28/COD ratios, referencing methods from environmental fate studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride
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(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride

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